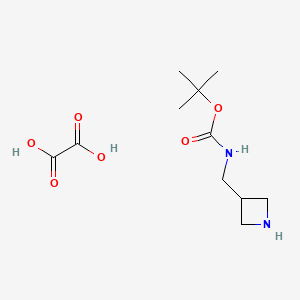

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

描述

属性

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIFSQVFDKLMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735302 | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-81-2 | |

| Record name | Carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- N-Benzyloxycarbonyl (N-Boc) protected azetidin-3-ylmethyl amine or related azetidine derivatives

- tert-Butyl chloroformate or equivalent carbamoylating agents

- Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps

Representative Procedure

A typical synthetic approach involves:

Hydrogenation of N-Boc protected azetidin-3-ylmethyl amine to remove protecting groups or to reduce intermediates, using 10% Pd/C in methanol under hydrogen atmosphere for approximately 18 hours at room temperature under inert atmosphere (argon or nitrogen).

Carbamoylation step where the free amine is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Purification by solvent evaporation and filtration to isolate the carbamate intermediate.

This process yields tert-butyl N-(azetidin-3-ylmethyl)carbamate as a key intermediate for further salt formation.

Formation of the Oxalate Salt

Salt Formation Reaction

- The free base tert-butyl N-(azetidin-3-ylmethyl)carbamate is reacted with oxalic acid in a suitable solvent system.

- The reaction is typically carried out at low temperatures (2–8 °C) under an inert atmosphere to prevent decomposition and side reactions.

- The molar ratio of oxalic acid to carbamate is generally 1:1 or 2:1 depending on the desired salt stoichiometry.

Reaction Conditions and Purification

- The mixture is stirred until complete salt formation occurs, usually monitored by pH or crystallization.

- The resulting tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate precipitates out and is collected by filtration.

- The product is washed and dried to yield a white to light yellow solid with high purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | N-Boc-azetidin-3-ylmethyl amine + H2, Pd/C | MeOH, EtOAc, inert atmosphere, 18 h | tert-butyl N-(azetidin-3-ylmethyl)carbamate | Hydrogenation and deprotection |

| 2 | tert-butyl N-(azetidin-3-ylmethyl)carbamate + Oxalic acid | 2–8 °C, inert atmosphere | This compound | Salt formation |

Analytical and Characterization Data

- Molecular Formula: C11H20N2O6

- Molecular Weight: 276.29 g/mol

- CAS Number: 1187929-81-2

- Physical Appearance: White to light yellow solid

- Spectroscopic Data:

- Purity Assessment: Typically confirmed by HPLC and melting point analysis.

Research Findings and Optimization Notes

- The hydrogenation step requires careful control of atmosphere and solvent to avoid over-reduction or decomposition.

- Salt formation with oxalic acid improves compound stability and handling properties, making it suitable for pharmaceutical intermediate applications.

- Inert atmosphere during both steps is critical to maintain stereochemical integrity and prevent oxidation.

- The reaction times and temperatures are optimized to balance reaction completion and product stability.

Summary Table of Preparation Parameters

| Parameter | Description/Value | Comments |

|---|---|---|

| Hydrogenation catalyst | 10% Pd/C (50% water wet) | Used in MeOH/EtOAc solvent system |

| Hydrogenation time | 18 hours | Room temperature, inert atmosphere |

| Carbamoylation agent | tert-Butyl chloroformate | Forms carbamate intermediate |

| Salt forming acid | Oxalic acid | 1:1 or 2:1 molar ratio |

| Salt formation temperature | 2–8 °C | Low temperature to ensure stability |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Yield | Moderate to high | Depends on purity of intermediates |

化学反应分析

Types of Reactions

The compound participates in three primary reaction types:

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic substitution due to ring strain, enabling modifications at the nitrogen or carbon centers. For example:

-

Amination : Reaction with amines opens the azetidine ring, forming secondary or tertiary amine derivatives.

-

Alkylation : Alkyl halides can substitute at the azetidine nitrogen under basic conditions.

Hydrolysis

The carbamate group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the tert-butyl carbamate yields the corresponding amine and CO₂.

-

Basic Hydrolysis : Generates a free amine and tert-butanol.

Salt Metathesis

The oxalate counterion can be exchanged with other anions (e.g., chloride, sulfate) via precipitation or ion-exchange chromatography.

Reaction Conditions and Reagents

Key reagents and conditions for common reactions are summarized below:

Mechanistic Insights

-

Carbamate Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bond. The oxalate anion stabilizes intermediates via hydrogen bonding .

-

Azetidine Ring Opening : Ring strain (≈24 kcal/mol) lowers the activation energy for nucleophilic attack, making substitutions highly feasible even at mild temperatures.

Comparative Reactivity

The compound’s reactivity is distinct from structurally related molecules:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Slower hydrolysis due to stable piperidine ring; preferential ester group reactivity | Less strained ring system |

| tert-Butyl carbamate derivatives | Faster hydrolysis but lower stability in substitution reactions | Absence of azetidine’s ring strain |

Key Experimental Findings

科学研究应用

Medicinal Chemistry

Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate is being investigated for its potential as a pharmaceutical agent. Its structural similarity to neurotransmitter precursors suggests that it may interact with various neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

Potential Therapeutic Areas :

- Neurological disorders

- Enzyme interactions

- Modulation of synaptic activity

Biological Studies

The compound has been utilized in biological research to study the effects of azetidine derivatives on biological systems. It can be used to investigate:

- Enzyme interactions

- Metabolic pathways

- Binding assays with biological targets

Research indicates that the compound exhibits notable biological activities, which may help elucidate its mechanism of action and specificity towards different receptors.

Case Study 1: Neurotransmitter Interaction

In a study examining the binding affinity of this compound with neurotransmitter receptors, researchers found promising results indicating that the compound could modulate synaptic activity effectively. The interaction studies showed that it binds selectively to certain receptor types, suggesting its potential use in treating conditions like depression or anxiety.

Case Study 2: Enzyme Activity Investigation

Another study focused on the compound's effects on specific enzymes involved in metabolic pathways. The findings highlighted that this compound could act as an inhibitor for certain enzymes, providing insights into its potential applications in metabolic disorders and drug development.

作用机制

The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of azetidine-carbamate derivatives , which vary in substituents, ring systems, and salt forms. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Findings:

Solubility and Salt Forms :

- The oxalate salt of the target compound provides superior aqueous solubility compared to free bases (e.g., CAS 325775-44-8) .

- Hemioxalate derivatives (e.g., CAS 89863-14-9) exhibit intermediate solubility but require careful pH control during synthesis .

Structural Modifications and Bioactivity :

- Spirocyclic systems (e.g., CAS 1041026-71-4) enhance metabolic stability by reducing ring strain and oxidation susceptibility .

- Methyl or isopropyl substitutions (e.g., CAS 89863-14-9, 1956426-55-3) improve target selectivity in kinase inhibitors but may increase steric bulk, affecting membrane permeability .

Safety Profiles :

- The target compound’s oxalate salt has moderate acute toxicity (Category 4 oral toxicity), whereas free amines (e.g., CAS 325775-44-8) often require additional handling precautions due to higher reactivity .

生物活性

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a carbamate functional group, and an oxalate salt form. Its molecular formula contributes to its unique reactivity and solubility properties, making it suitable for various biological applications.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting metabolic pathways. This is particularly relevant in the context of drug design for targeting specific diseases.

- Receptor Interaction : Its structure allows for potential binding to neurotransmitter receptors, suggesting applications in neurological disorders.

Biological Applications

The compound has been studied for various biological activities:

- Pharmaceutical Development : It shows promise as a candidate for developing new drugs, particularly in creating enzyme inhibitors that could be used in treating diseases like cancer or neurological disorders.

- Research Tool : Used in biological research to study azetidine derivatives' effects on biological systems, it aids in investigating enzyme interactions and metabolic pathways.

- Potential Therapeutic Effects : Its structural similarity to neurotransmitter precursors indicates potential therapeutic effects in modulating synaptic activity.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride | Hydrochloride salt | Notable biological activities in neurological contexts |

| tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride | Hydrochloride salt | Investigated for similar enzyme interactions |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Carbamate | Studied for its potential as a pharmaceutical agent |

This table illustrates that while these compounds share structural similarities, their specific activities and applications vary significantly.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Studies : In animal models, the compound has been shown to affect inflammation markers when administered at varying doses, indicating its potential role in inflammatory diseases .

- Binding Affinity Tests : Preliminary data suggest that it effectively binds to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This binding may inhibit their activity, affecting cell proliferation pathways.

- Therapeutic Potential : The compound's ability to modulate neurotransmitter receptor activity suggests applications in treating conditions such as depression or anxiety disorders, warranting further investigation into its pharmacological profiles.

常见问题

Q. What are the recommended synthetic routes for tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, such as carbamate formation via Boc protection of the azetidine amine, followed by oxalate salt preparation. For example, tert-butyl carbamate derivatives are often synthesized by reacting azetidin-3-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Subsequent oxalate salt formation can be achieved by treating the free base with oxalic acid in a polar solvent (e.g., ethanol or acetone). Reaction optimization may focus on temperature control (0–25°C), stoichiometric ratios (1:1.1 amine:Boc anhydride), and purification via recrystallization .

Q. How should researchers ensure purity during synthesis and purification?

Critical steps include:

- Chromatographic techniques : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates.

- Recrystallization : Purify the final oxalate salt using solvents like ethanol/water or acetone/hexane.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or GC/MS for volatile impurities. NMR (¹H/¹³C) and FTIR should verify structural integrity .

Q. What are the critical safety considerations when handling this compound?

- Hazard mitigation : Wear PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) and respiratory precautions (H335). Use fume hoods to avoid dust inhalation .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing stereoisomers be addressed?

- Chiral auxiliaries or catalysts : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine derivatives) or asymmetric catalysis to control stereochemistry.

- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) or preparative SFC (supercritical fluid chromatography) to resolve diastereomers. For example, tert-butyl carbamate intermediates in patent literature were resolved using reverse-phase chromatography .

Q. How can contradictions in spectroscopic data for structural confirmation be resolved?

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).

- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure, as demonstrated for carbamate derivatives with hydrogen-bonded networks .

Q. What conditions affect the compound’s stability, and how can decomposition be mitigated?

- Thermal stability : Avoid prolonged heating above 40°C; decomposition products may include CO, CO₂, and nitrogen oxides.

- pH sensitivity : Store in neutral conditions (pH 6–8) to prevent acid/base-mediated cleavage of the carbamate group.

- Light exposure : Protect from UV light using amber glassware to minimize photodegradation .

Q. What precautions are necessary given limited toxicological data?

- Conservative handling : Treat the compound as a potential STOT (specific target organ toxin) until further data is available. Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.

- Environmental compliance : Follow EPA guidelines for waste disposal, as bioaccumulation and aquatic toxicity remain uncharacterized .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。